molecular formula C7H7Br2N B3224418 3-Bromo-6-(bromomethyl)-2-methylpyridine CAS No. 123094-75-7

3-Bromo-6-(bromomethyl)-2-methylpyridine

Cat. No. B3224418
CAS RN: 123094-75-7
M. Wt: 264.94 g/mol
InChI Key: OFPRPYBSUNQJRI-UHFFFAOYSA-N
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Description

This compound, as the name suggests, is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Properties such as boiling point, melting point, solubility, and stability could be predicted based on similar compounds .

Scientific Research Applications

Synthesis of Complex Ligands

Researchers have utilized derivatives of 3-Bromo-6-(bromomethyl)-2-methylpyridine for the synthesis of mono-, bis-, and tris-tridentate ligands, particularly well-suited for the complexation of lanthanide(III) cations. These ligands have potential applications in creating highly selective and sensitive luminescent probes for various metals. The synthesis involves functionalization to create derivatives that can further react to form complex structures with specific properties for binding metal ions (Charbonnière, Weibel, & Ziessel, 2001).

Pharmaceutical Intermediates

The compound and its related derivatives are also precursors in the synthesis of various pharmaceutical intermediates. For instance, its manipulation has led to the creation of sulfur-containing amino and hydroxymethyl derivatives, essential for developing new drugs and biological agents. Such intermediates are crucial in synthesizing compounds with potential antibacterial activities (Smirnov, Kuz’min, & Kuznetsov, 2005).

Materials for Lanthanide Coordination Chemistry

In lanthanide coordination chemistry, the synthesis of amino-bridged 6,6'-disubstituted-2,2'-bipyridine ligands showcases another application. These ligands, derived from this compound, are designed for specific coordination with lanthanide ions, which could be exploited in developing new luminescent materials. Such materials have applications in sensing, imaging, and as components in optical devices (Mameri, Charbonnière, & Ziessel, 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a pharmaceutical, the mechanism of action would depend on the biological target .

Safety and Hazards

As with any chemical compound, handling “3-Bromo-6-(bromomethyl)-2-methylpyridine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

3-bromo-6-(bromomethyl)-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPRPYBSUNQJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274721
Record name 3-Bromo-6-(bromomethyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123094-75-7
Record name 3-Bromo-6-(bromomethyl)-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123094-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-(bromomethyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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